Cas no 1212955-39-9 (3-Pyridinemethanamine, 6-chloro-α,5-dimethyl-, (αR)-)
3-Pyridinemethanamine, 6-chloro-α,5-dimethyl-, (αR)- Chemical and Physical Properties
Names and Identifiers
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- (R)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride
- CID 154727760
- 3-Pyridinemethanamine, 6-chloro-α,5-dimethyl-, (αR)-
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- MDL: MFCD32067276
- Inchi: 1S/C8H11ClN2.ClH/c1-5-3-7(6(2)10)4-11-8(5)9;/h3-4,6H,10H2,1-2H3;1H/t6-;/m1./s1
- InChI Key: LGPXNSTYUZDMPL-FYZOBXCZSA-N
- SMILES: ClC1=C(C)C=C(C=N1)[C@@H](C)N.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 129
- Topological Polar Surface Area: 38.9
Experimental Properties
- Density: 1.151±0.06 g/cm3(Predicted)
- Boiling Point: 284.6±35.0 °C(Predicted)
- pka: 8.27±0.29(Predicted)
3-Pyridinemethanamine, 6-chloro-α,5-dimethyl-, (αR)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 219854-250mg |
(R)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride, 95% min |
1212955-39-9 | 95% | 250mg |
$1401.00 | 2023-09-06 | |
| Matrix Scientific | 219854-500mg |
(R)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride, 95% min |
1212955-39-9 | 95% | 500mg |
$2100.00 | 2023-09-06 | |
| Enamine | EN300-1985553-0.05g |
(1R)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-amine |
1212955-39-9 | 0.05g |
$1428.0 | 2023-06-02 | ||
| Enamine | EN300-1985553-0.1g |
(1R)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-amine |
1212955-39-9 | 0.1g |
$1496.0 | 2023-06-02 | ||
| Enamine | EN300-1985553-0.25g |
(1R)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-amine |
1212955-39-9 | 0.25g |
$1564.0 | 2023-06-02 | ||
| Enamine | EN300-1985553-0.5g |
(1R)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-amine |
1212955-39-9 | 0.5g |
$1632.0 | 2023-06-02 | ||
| Enamine | EN300-1985553-1.0g |
(1R)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-amine |
1212955-39-9 | 1g |
$1701.0 | 2023-06-02 | ||
| Enamine | EN300-1985553-2.5g |
(1R)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-amine |
1212955-39-9 | 2.5g |
$3332.0 | 2023-06-02 | ||
| Enamine | EN300-1985553-5.0g |
(1R)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-amine |
1212955-39-9 | 5g |
$4930.0 | 2023-06-02 | ||
| Enamine | EN300-1985553-10.0g |
(1R)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-amine |
1212955-39-9 | 10g |
$7312.0 | 2023-06-02 |
3-Pyridinemethanamine, 6-chloro-α,5-dimethyl-, (αR)- Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 3-Pyridinemethanamine, 6-chloro-α,5-dimethyl-, (αR)-
Introduction to 3-Pyridinemethanamine, 6-chloro-α,5-dimethyl-, (αR)- CAS No. 1212955-39-9
3-Pyridinemethanamine, 6-chloro-α,5-dimethyl-, (αR)-, identified by its CAS number 1212955-39-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives family, a class of molecules widely recognized for their diverse biological activities and pharmacological potential. The structural features of this molecule, particularly the presence of a chloro group at the 6-position and dimethyl substituents at the α and 5-positions of the pyridine ring, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.
The stereochemistry of (αR)-3-Pyridinemethanamine, 6-chloro-α,5-dimethyl- is an essential aspect of its molecular behavior. The (αR) configuration indicates a specific spatial arrangement of atoms around the chiral center, which can critically influence its interactions with biological targets. In modern drug design, the precise control of stereochemistry is paramount, as it often dictates the efficacy, selectivity, and metabolic stability of a candidate drug. The research into such chiral compounds has been instrumental in developing more effective and less toxic therapeutic agents.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 3-Pyridinemethanamine, 6-chloro-α,5-dimethyl-, (αR)-, facilitating its exploration in various pharmacological contexts. The compound’s structural motif is reminiscent of several known bioactive molecules, suggesting potential applications in treating a range of diseases. For instance, pyridine derivatives have been extensively studied for their roles in modulating enzyme activity and receptor binding. The chloro and dimethyl substituents may enhance binding affinity or alter metabolic pathways, making this compound a promising candidate for further investigation.
In the realm of medicinal chemistry, CAS No. 1212955-39-9 represents a building block that can be modified to create novel therapeutic entities. The flexibility offered by its structure allows chemists to explore different functional groups and derivatization strategies. This adaptability is crucial for addressing the growing challenge of antibiotic resistance and developing new treatments for chronic diseases. The compound’s ability to serve as a precursor for more complex molecules underscores its importance in synthetic organic chemistry.
The biological activity of (αR)-3-Pyridinemethanamine, 6-chloro-α,5-dimethyl- has been the focus of several recent studies. Researchers have been particularly interested in its potential as an intermediate in the synthesis of kinase inhibitors, which are widely used in cancer therapy. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By designing molecules that selectively inhibit specific kinases, scientists aim to develop targeted therapies with improved outcomes for patients.
Moreover, the structural similarity of this compound to known antiviral agents has prompted investigations into its possible applications against infectious diseases. The pyridine core is a common feature in many antiviral drugs due to its ability to interact with viral enzymes and proteins. The unique substitution pattern in 3-Pyridinemethanamine, 6-chloro-α,5-dimethyl-, (αR)-, may confer additional advantages such as enhanced stability or reduced side effects compared to existing treatments.
The synthesis and characterization of CAS No. 1212955-39-9 have benefited from cutting-edge analytical techniques that provide high-resolution insights into molecular structure and dynamics. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in elucidating the compound’s properties. These methodologies allow researchers to confirm the identity of functional groups, assess purity levels, and understand intermolecular interactions.
In conclusion,3-Pyridinemethanamine, 6-chloro-α,5-dimethyl-, (αR)-, represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive scaffold for drug development, while recent research highlights its promise as an intermediate for synthesizing bioactive molecules. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,CAS No. 1212955-39-9 is poised to play an increasingly important role in the discovery and creation of novel therapeutic agents.
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